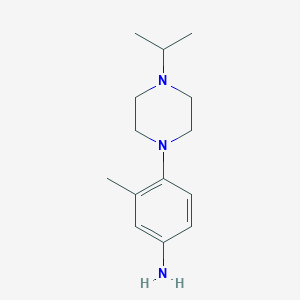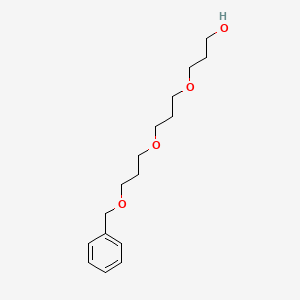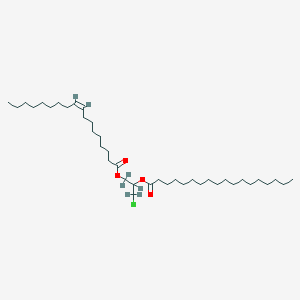![molecular formula C10H10ClNO5 B13847088 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid is a synthetic organic compound with potential applications in various fields of science and industry. It is characterized by the presence of a chloroacetyl group, an amino group, and a dihydroxyphenyl group attached to an acetic acid backbone. This compound is of interest due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dihydroxybenzaldehyde and chloroacetyl chloride.
Formation of Intermediate: The 3,5-dihydroxybenzaldehyde is first reacted with chloroacetyl chloride in the presence of a base, such as pyridine, to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The dihydroxyphenyl group may contribute to antioxidant activity by scavenging free radicals. The overall biological effects depend on the specific interactions with cellular components and the resulting biochemical pathways activated.
相似化合物的比较
Similar Compounds
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological activity.
2-[(2-Chloroacetyl)amino]acetic acid: Lacks the dihydroxyphenyl group, leading to different properties and applications.
Uniqueness
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid is unique due to the combination of the chloroacetyl, amino, and dihydroxyphenyl groups in its structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H10ClNO5 |
|---|---|
分子量 |
259.64 g/mol |
IUPAC 名称 |
2-[(2-chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO5/c11-4-8(15)12-9(10(16)17)5-1-6(13)3-7(14)2-5/h1-3,9,13-14H,4H2,(H,12,15)(H,16,17) |
InChI 键 |
VMQLGFWYLMOERQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


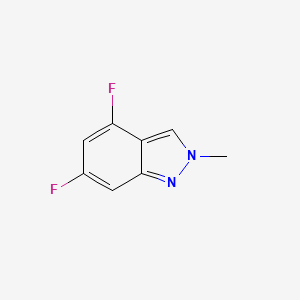
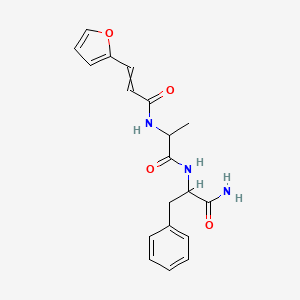
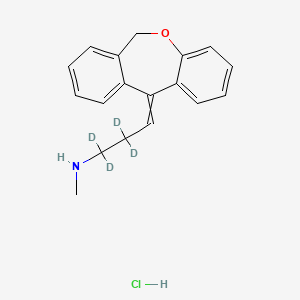
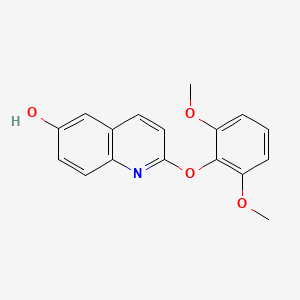
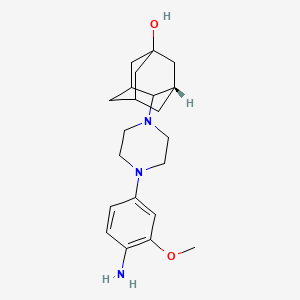
![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
